![molecular formula C5H8N2OS B1598751 5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one CAS No. 15998-93-3](/img/structure/B1598751.png)
5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
Scientific Research Applications
Fungicide Development
5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one: has been studied for its potential as a novel fungicide . Researchers have synthesized and analyzed its structure, exploring its efficacy in controlling fungal growth. The compound’s ability to exist in multiple tautomeric and geometric forms adds to its versatility and potential effectiveness as a fungicide.
Crystallography
In the field of crystallography, this compound has been used to study crystal structures and molecular interactions . Its well-defined crystalline form allows scientists to understand the spatial arrangement of molecules, which is crucial for designing materials with specific properties.
Biochemistry Research
The compound’s unique chemical structure makes it a valuable tool in biochemistry research. It can be used to investigate enzyme reactions, protein folding, and other biochemical pathways . Its reactivity and stability under various conditions make it suitable for experimental studies.
Pharmacology
In pharmacology, 5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one serves as a scaffold for developing therapeutic agents . Its derivatives are being explored for their medicinal properties, including potential antifungal applications.
Agriculture
The agricultural industry could benefit from this compound’s fungicidal properties. It could be developed into products that protect crops from fungal diseases, thereby improving yield and food security .
Material Science
Material scientists are interested in this compound for its potential use in creating new materials with desirable properties such as increased durability or specific reactivity . Its molecular structure could be the basis for designing advanced materials for various applications.
properties
IUPAC Name |
5,5-dimethyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAASNVWPNBKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388234 | |
Record name | NSC100467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one | |
CAS RN |
15998-93-3 | |
Record name | NSC138159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC100467 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC100467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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